2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide
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Overview
Description
2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide is an organic compound with a complex structure that includes a benzamide core, a cyclohexyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate 3-cyclohexylpropanoic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 2-aminobenzamide under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-cyclohexylpropanoic acid: An alanine derivative with similar structural features.
(S)-N-(4-carbamimidoylbenzyl)-1-(3-cyclohexylpropanoyl)pyrrolidine-2-carboxamide: A compound with a similar cyclohexylpropanoyl group.
Uniqueness
2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(3-cyclohexylpropanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C19H28N2O2/c1-2-14-20-19(23)16-10-6-7-11-17(16)21-18(22)13-12-15-8-4-3-5-9-15/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
CAWMIBXTSUYIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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